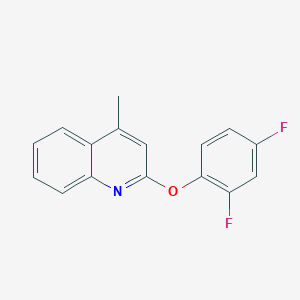
2-(2,4-Difluorophenoxy)-4-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Difluorophenoxy)-4-methylquinoline is a compound that is likely to possess interesting chemical properties due to the presence of difluorophenoxy and methylquinoline groups. While the specific compound is not directly discussed in the provided papers, the related chemical structures and reactions can give insights into its potential characteristics and synthetic routes.
Synthesis Analysis
The synthesis of related difluorinated compounds has been explored in the literature. For instance, a scalable synthesis of 2,2-difluorohomopropargyl esters was achieved using a magnesium-promoted Barbier reaction, which could potentially be adapted for the synthesis of 2-(2,4-Difluorophenoxy)-4-methylquinoline . Additionally, the synthesis of substituted 2,5-dioxo-octahydroquinolines from Meldrum's acid and dimedone suggests that multi-step synthetic routes involving the formation of complex ring systems are feasible and could be relevant for synthesizing the target compound .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(2,4-Difluorophenoxy)-4-methylquinoline has been studied using X-ray crystallography and computational methods. For example, the structure of substituted octahydroquinolines was thoroughly studied, indicating that such analyses could be applied to understand the molecular conformation of 2-(2,4-Difluorophenoxy)-4-methylquinoline . Furthermore, the reaction of tetrafluoro(phenyl)phosphorane with a related quinoline resulted in an intramolecular complex, suggesting that the target compound might also form interesting intra- or intermolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of difluorinated compounds and quinolines has been explored in various contexts. For instance, the use of difluorinated 1,7-enyne carbonyl compounds in ring-closing metathesis and Diels-Alder reactions to afford isoquinolinone derivatives indicates that the difluorophenoxy group in the target compound may participate in similar cycloaddition reactions . Additionally, the synthesis of a key intermediate for a tricyclic quinolone involved chlorination and intramolecular cyclization steps, which could be relevant for the chemical reactions of 2-(2,4-Difluorophenoxy)-4-methylquinoline .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-(2,4-Difluorophenoxy)-4-methylquinoline are not directly reported, the properties of related compounds can provide some insights. For example, the crystal and molecular structure analysis of a phosphorus-fluorine complex with a quinoline derivative revealed significant distortion from perfect octahedral coordination at phosphorus, which could suggest that the target compound may also exhibit unique structural properties . The synthesis and structural study of substituted octahydroquinolines also contribute to the understanding of the physical properties, such as stability and solubility, that could be expected for 2-(2,4-Difluorophenoxy)-4-methylquinoline .
Applications De Recherche Scientifique
Photophysical Properties and Material Applications Novel 2,4-difluorenylquinoline derivatives have been synthesized and characterized for their potential applications in organic electronics. These compounds, with varying alkyl chain lengths on the fluorene unit, exhibit bright emission in the blue spectral region and high fluorescence efficiency, making them suitable for use in organic light-emitting diodes (OLEDs). The study explores the relationship between molecular structure, thermal stability, and photoluminescence properties, highlighting the potential of 2-(2,4-Difluorophenoxy)-4-methylquinoline-related compounds in the field of optoelectronic devices (Slodek et al., 2019).
Chemical Synthesis and Reactivity The reactivity and synthetic applications of 2-(2,4-Difluorophenoxy)-4-methylquinoline and related compounds have been extensively studied. For instance, research on the activation of alkynes with Brønsted acids, iodine, or gold complexes has provided insights into the formation of isoquinolines through various mechanisms. These studies contribute to the understanding of the synthesis and functionalization of quinoline derivatives, offering pathways to a wide range of chemical entities with potential biological and material applications (Yamamoto et al., 2009).
Metal-Organic Interactions and Luminescent Materials The design and synthesis of heteroleptic cationic Ir(III) complexes featuring 2-(2,4-Difluorophenoxy)-4-methylquinoline as a ligand have been investigated for their unique photophysical properties, including fluorescence-phosphorescence dual-emission and aggregation-induced emission phenomena. These complexes demonstrate potential for applications in smart luminescent materials, data security protection, and mechanochromic devices, showcasing the versatility of 2-(2,4-Difluorophenoxy)-4-methylquinoline in the development of advanced functional materials (Song et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
2-(2,4-difluorophenoxy)-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO/c1-10-8-16(19-14-5-3-2-4-12(10)14)20-15-7-6-11(17)9-13(15)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAQXOHPBKVFGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)OC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenoxy)-4-methylquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

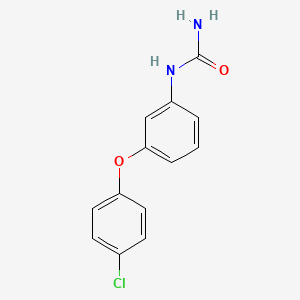
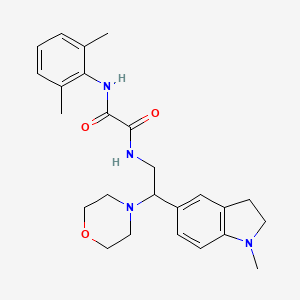
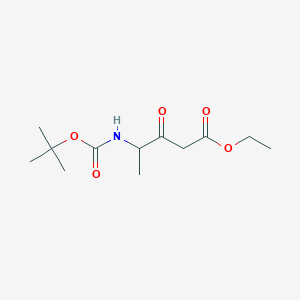
![N-([2,3'-bifuran]-5-ylmethyl)-5-bromonicotinamide](/img/structure/B2549566.png)
![(4-fluorophenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2549569.png)

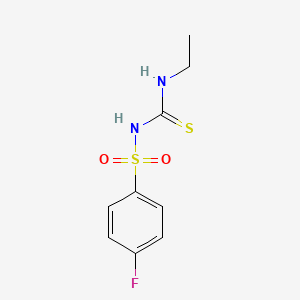
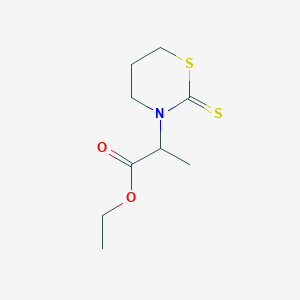
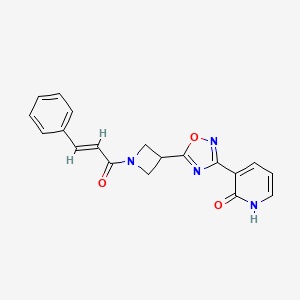
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide](/img/structure/B2549575.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2549578.png)
![4-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2549580.png)
![Tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2549581.png)
![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2549583.png)